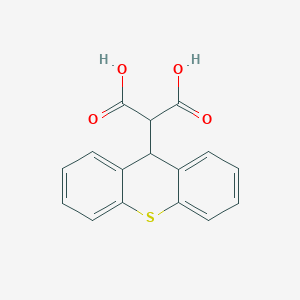

2-(9H-thioxanthen-9-yl)propanedioic acid

Description

Thioxanthene derivatives are sulfur-containing heterocyclic compounds characterized by a tricyclic structure consisting of two benzene rings fused to a central thiophene ring. These compounds exhibit diverse chemical and biological properties, making them valuable in pharmaceuticals, photoinitiators, and materials science . This article focuses on comparing these analogs based on substituent effects, synthesis, and applications.

Properties

CAS No. |

5923-05-7 |

|---|---|

Molecular Formula |

C16H12O4S |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-(9H-thioxanthen-9-yl)propanedioic acid |

InChI |

InChI=1S/C16H12O4S/c17-15(18)14(16(19)20)13-9-5-1-3-7-11(9)21-12-8-4-2-6-10(12)13/h1-8,13-14H,(H,17,18)(H,19,20) |

InChI Key |

XJHMYBULNXIJIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C(C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Thioxanthene derivatives differ primarily in their substituents, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Melting Points : Substituents like hydroxyl groups increase melting points (e.g., 247–248°C for 2-hydroxy derivatives vs. ~200°C for alkyl-substituted analogs).

- Photoactivity : Isopropyl and methyl groups enhance UV absorption, making 2-isopropylthioxanthone (ITX) a potent photoinitiator .

Research Findings and Challenges

- Structural Insights: X-ray crystallography of 9-[3-(Dimethylamino)propyl]-2-CF₃ reveals a distorted boat conformation in the thioxanthene ring and intermolecular hydrogen bonding, critical for stability .

- Synthetic Limitations : Low yields in sulfone/sulfoxide synthesis (e.g., 13% for 10,10-dioxide ) suggest opportunities for catalytic optimization.

- Environmental Impact : Regulatory scrutiny of 2,4-diethylthioxanthen-9-one underscores the need for greener alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.